N-butyl-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine
描述
N-butyl-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are involved in repairing DNA damage, and their inhibition has been shown to be effective in treating cancer. BMN-673 is currently being studied in clinical trials for the treatment of various types of cancer.
作用机制
N-butyl-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine works by inhibiting PARP enzymes, which are involved in repairing DNA damage. Cancer cells rely on PARP enzymes to repair DNA damage caused by chemotherapy or radiation therapy. By inhibiting PARP enzymes, this compound prevents cancer cells from repairing DNA damage, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In clinical trials, this compound has been shown to be effective in treating various types of cancer, with some patients experiencing complete or partial remission.
实验室实验的优点和局限性
N-butyl-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine has several advantages for use in lab experiments. Its ability to selectively target cancer cells makes it a useful tool for studying cancer biology and developing new cancer treatments. However, its high potency and selectivity also make it difficult to use in some assays, and its cost may limit its use in some labs.
未来方向
There are several potential future directions for research on N-butyl-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine. One area of focus is identifying biomarkers that can predict which patients are most likely to respond to treatment with this compound. Another area of focus is developing combination therapies that can enhance the efficacy of this compound. Finally, there is ongoing research to develop new PARP inhibitors with improved potency and selectivity.
科学研究应用
N-butyl-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine has shown promising results in preclinical studies as a treatment for various types of cancer, including breast, ovarian, and pancreatic cancer. Its ability to selectively target cancer cells while sparing normal cells makes it a potentially effective treatment with fewer side effects than traditional chemotherapy.
属性
IUPAC Name |
N-butyl-6-methyl-2-morpholin-4-yl-5-nitropyrimidin-4-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O3/c1-3-4-5-14-12-11(18(19)20)10(2)15-13(16-12)17-6-8-21-9-7-17/h3-9H2,1-2H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKXVMUDGPXOGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC(=C1[N+](=O)[O-])C)N2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。